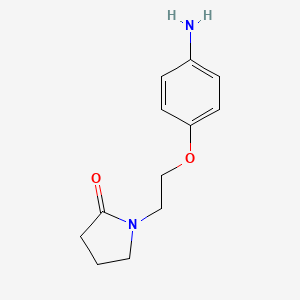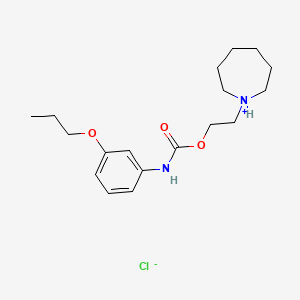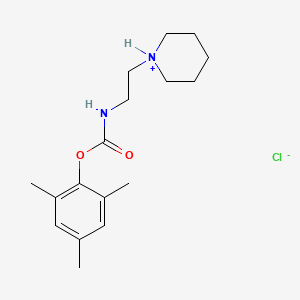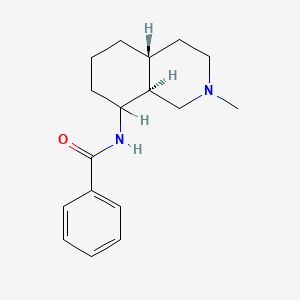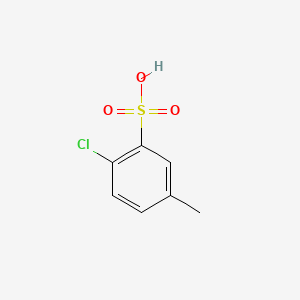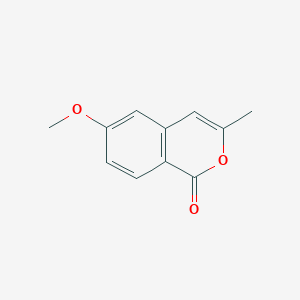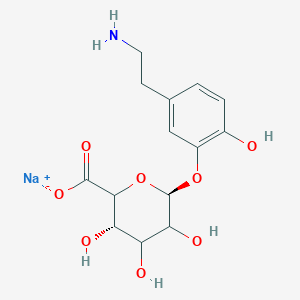
Isopropyl 1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolecarboxylicacid,isopropylester(5CI) is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Pyrrolecarboxylicacid,isopropylester(5CI) typically involves the esterification of 1-pyrrolecarboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
1-Pyrrolecarboxylicacid,isopropylester(5CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
1-Pyrrolecarboxylicacid,isopropylester(5CI) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Pyrrolecarboxylicacid,isopropylester(5CI) involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity. In drug development, it may be designed to release active pharmaceutical ingredients upon metabolic conversion .
Comparison with Similar Compounds
1-Pyrrolecarboxylicacid,isopropylester(5CI) can be compared with other similar compounds such as:
1-Pyrrolecarboxylicacid,methylester: This compound has a similar structure but with a methyl group instead of an isopropyl group. It may have different reactivity and applications.
1-Pyrrolecarboxylicacid,ethylester: This compound has an ethyl group instead of an isopropyl group, leading to variations in its chemical properties and uses.
The uniqueness of 1-Pyrrolecarboxylicacid,isopropylester(5CI) lies in its specific ester group, which influences its reactivity and suitability for various applications .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propan-2-yl pyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-7(2)11-8(10)9-5-3-4-6-9/h3-7H,1-2H3 |
InChI Key |
JIMLXPYENCLBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


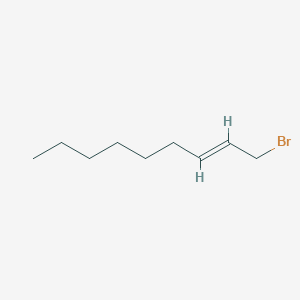

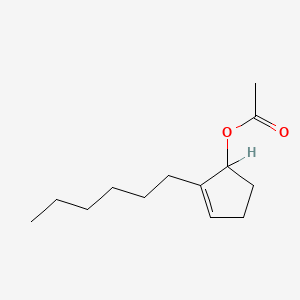

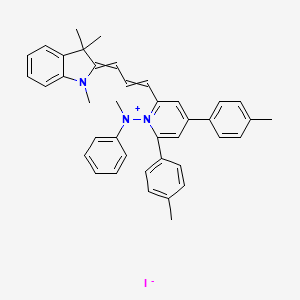
![Isopropylidenedi-P-phenylenebis[bis[(3-ethyl-3-oxetanyl)methyl]phosphine]](/img/structure/B13764924.png)

